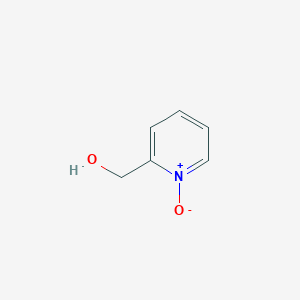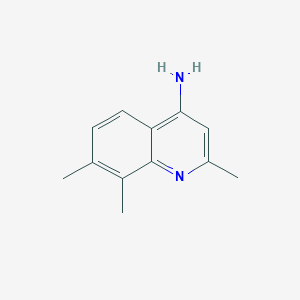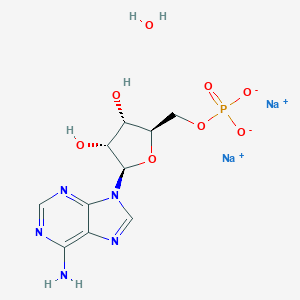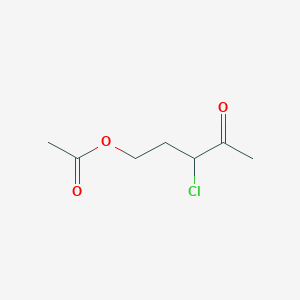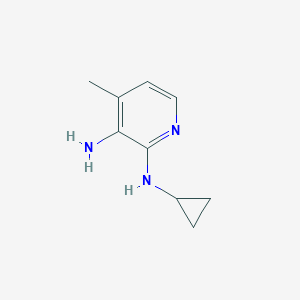
N2-Cyclopropyl-4-methyl-2,3-pyridinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is a compound that can be associated with various chemical reactions and possesses certain structural characteristics that are of interest in the field of organic chemistry. While the provided papers do not directly discuss N2-Cyclopropyl-4-methyl-2,3-pyridinediamine, they do provide insights into related compounds and reactions that can help infer properties and synthetic methods that may be applicable to N2-Cyclopropyl-4-methyl-2,3-pyridinediamine.
Synthesis Analysis
The synthesis of related compounds often involves the formation of cyclopropyl rings and the functionalization of pyridine derivatives. For instance, the synthesis of 1-pyrrolines from N-cyclopropylimines suggests that similar strategies could be employed for synthesizing the cyclopropyl and pyridine components of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine . Additionally, the synthesis of complex pyridine derivatives, such as those described in the cyclometalated Pd(II) and Ir(III) complexes, indicates that the pyridine ring can be functionalized with various substituents, which may be relevant for the methyl group in N2-Cyclopropyl-4-methyl-2,3-pyridinediamine .
Molecular Structure Analysis
The molecular structure of compounds similar to N2-Cyclopropyl-4-methyl-2,3-pyridinediamine often features significant interactions such as C–H⋯N, C–H⋯π, and π⋯π interactions, which can influence the overall conformation and stability of the molecule . The crystal structure of a related compound, N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione, shows that the pyridine ring can adopt a boat conformation, which may be relevant for understanding the conformational preferences of the pyridine moiety in N2-Cyclopropyl-4-methyl-2,3-pyridinediamine .
Chemical Reactions Analysis
The reactivity of the pyridine ring in N2-Cyclopropyl-4-methyl-2,3-pyridinediamine can be inferred from the reactions involving pyridine derivatives. For example, the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds suggests that the pyridine ring can participate in cycloaddition reactions . Moreover, the cyclocondensation reactions involving pyridine N-oxides indicate that the pyridine ring can act as a nucleophile in certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine can be deduced from the properties of structurally related compounds. For instance, the luminescent properties of cyclometalated complexes suggest that the pyridine ring can contribute to such properties, which might be relevant for the photophysical characterization of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine . The crystal packing and intermolecular interactions observed in the crystal structures of related compounds provide insights into the potential solid-state properties of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine, such as its melting point, solubility, and stability .
Wissenschaftliche Forschungsanwendungen
Environmental Exposure to Pesticides Studies indicate widespread chronic exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides among children in various regions, including South Australia. Notably, OP metabolites were more commonly detected than PYR, suggesting greater environmental exposure to OPs. Exposure was particularly higher in periurban and rural children, especially to certain restricted chemicals like fenitrothion, though there was no significant difference in exposure to chlorpyrifos, a commonly used pesticide in agriculture and domestic settings (Babina et al., 2012).
CYP1A2-Catalyzed Metabolism of Dietary Heterocyclic Amines CYP1A2 plays a significant role in the metabolism of dietary heterocyclic amines, such as PhIP and MeIQx, in humans. The metabolism of these compounds, primarily through N-hydroxylation, is critical as these amines are potential carcinogens found in cooked meats. Inhibition studies using furafylline, a selective inhibitor of CYP1A2, revealed that CYP1A2-catalyzed metabolism accounts for a significant portion of the elimination of these dietary amines, indicating the enzyme's crucial role in detoxifying dietary carcinogens (Boobis et al., 1994).
CYP2A6 and Lung Cancer Risk Research has shown a significant association between CYP2A6 genetic polymorphisms and lung cancer risk. Specifically, a study found that a deletion polymorphism in the CYP2A6 gene, leading to a lack of enzyme activity, was associated with a reduced risk of lung cancer. This suggests that deficient CYP2A6 activity due to genetic polymorphism might confer protective effects against lung cancer, highlighting the enzyme's role in the metabolic activation of tobacco-specific nitrosamines (Miyamoto et al., 1999).
Oxyfunctionalization of Cyclopropane Derivatives In drug development, the use of cyclopropane rings has gained attention due to their structural significance. Oxidation of methylene groups activated by an adjacent cyclopropane ring is a direct approach to obtaining carbonylcyclopropanes. Various oxidants like ozone, dioxiranes, CrO3, and different catalytic systems based on transition metals can be employed for this purpose. The study of the oxidation of cyclopropane-containing compounds into cyclopropylketones is a promising field in synthetic organic chemistry (Sedenkova et al., 2018).
Eigenschaften
IUPAC Name |
2-N-cyclopropyl-4-methylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-4-5-11-9(8(6)10)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULWAPQSEVRAPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NC2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444627 |
Source


|
| Record name | AGN-PC-0NABS7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Cyclopropyl-4-methyl-2,3-pyridinediamine | |
CAS RN |
284686-18-6 |
Source


|
| Record name | AGN-PC-0NABS7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

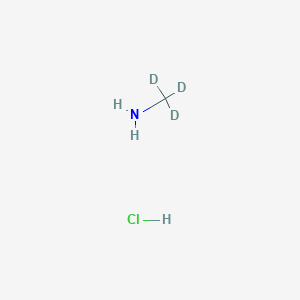
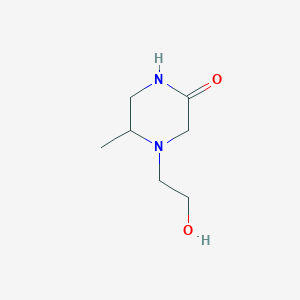
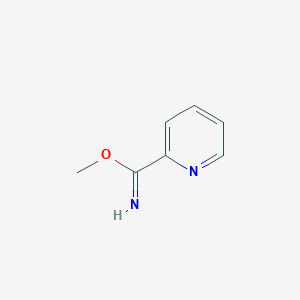
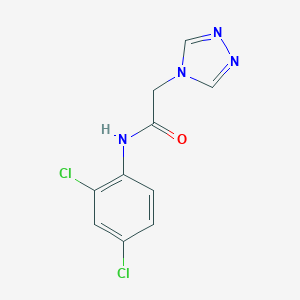
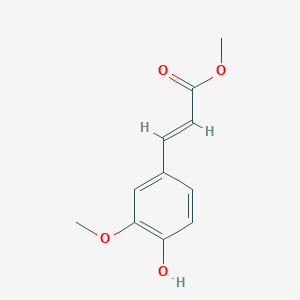
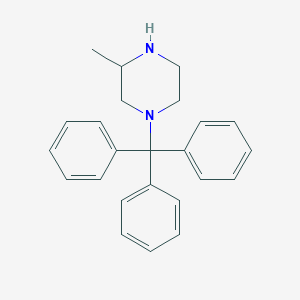
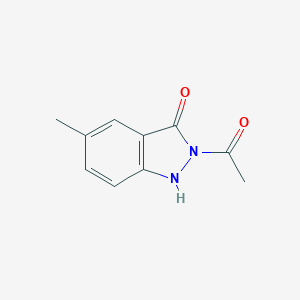
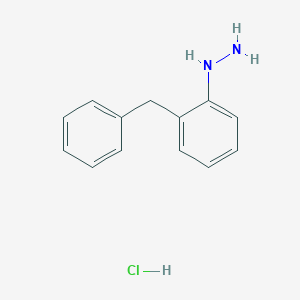
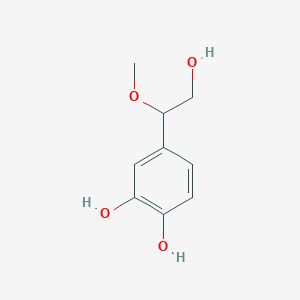
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)
